5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C28H32ClN5 |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H32ClN5/c1-19-8-6-7-9-23(19)32-14-16-33(17-15-32)25-18-24(28(3,4)5)30-27-26(20(2)31-34(25)27)21-10-12-22(29)13-11-21/h6-13,18H,14-17H2,1-5H3 |
InChI Key |
IFMXBYUIEOZKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Traditional Cyclocondensation
Reaction of β-enaminones with NH-3-aminopyrazoles under thermal conditions forms the pyrazolo[1,5-a]pyrimidine scaffold. For example, β-enaminones derived from diethyl malonate and 5-amino-3-methylpyrazole yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol intermediates. Chlorination of this intermediate with phosphorus oxychloride (POCl₃) at 80–100°C produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a key precursor for subsequent functionalization.
Table 1: Cyclocondensation Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclocondensation. A one-pot protocol using Vilsmeier–Haack reagent (POCl₃/DMF) achieves regioselective formylation at position 3, enabling rapid access to 3-formylpyrazolo[1,5-a]pyrimidines. This method reduces reaction times from hours to minutes while maintaining yields of 70–85%.
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| tert-Butyl introduction | tert-BuMgCl | THF, −78°C | 68 |
| 4-Chlorophenyl addition | 4-Chlorophenylhydrazine | AcOH, 120°C | 82 |
Piperazine Substitution at Position 7
Nucleophilic aromatic substitution (SNAr) at position 7 is facilitated by electron-withdrawing groups (e.g., chloro). Reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with 4-(2-methylphenyl)piperazine in DMF at 80°C for 12 hours achieves 85–90% substitution. Catalytic amounts of potassium iodide enhance reactivity by stabilizing the transition state.
Reaction Optimization Strategies
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve SNAr kinetics by stabilizing ionic intermediates. For instance, substituting dichloromethane with DMF increases piperazine coupling yields from 45% to 88%. Elevated temperatures (80–100°C) are critical for overcoming activation barriers in cyclocondensation but require careful control to avoid decomposition.
Catalytic Systems
Industrial-Scale Production
Continuous Flow Chemistry
Microreactor systems enhance heat/mass transfer during exothermic steps like POCl₃ chlorination. Pilot-scale studies demonstrate 95% conversion in 30 minutes versus 6 hours in batch reactors.
Purification Techniques
High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities (<0.5%). Crystallization from ethanol/water mixtures achieves ≥99.5% purity for pharmaceutical applications.
Analytical Characterization
Spectroscopic Validation
1H NMR spectra confirm substitution patterns:
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: Addition reactions can occur at the piperazine moiety, allowing for further functionalization.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
The compound has been studied for its potential as an antitumor agent . Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation and survival. The presence of the piperazine moiety enhances its bioactivity and may facilitate better interaction with biological targets.
Antidepressant Activity
Recent studies have suggested that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit antidepressant-like effects . The structural features of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine may contribute to its interaction with serotonin receptors, thus influencing mood regulation and anxiety levels.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent . Research has indicated that certain pyrazolo[1,5-a]pyrimidine derivatives possess activity against a range of bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.
Anticancer Activity
In a study published in Medicinal Chemistry, a series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine exhibited IC50 values in the micromolar range, indicating significant anticancer potential .
Antidepressant Effects
A study highlighted the antidepressant-like effects of certain pyrazolo[1,5-a]pyrimidine derivatives in animal models. These compounds showed a reduction in immobility time in forced swim tests, suggesting an enhancement in mood-related behaviors .
Antimicrobial Studies
Research into the antimicrobial properties revealed that specific derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine structure can lead to enhanced antimicrobial efficacy .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Modifications at Position 7 (Piperazinyl Substituents)
Key Insight : Piperazinyl substituents critically influence receptor selectivity and pharmacokinetics. The target compound’s 2-methylphenyl group may offer a balance between affinity and metabolic clearance .
Modifications at Position 3 and 5
Key Insight : The target compound’s tert-butyl (position 5) and 4-chlorophenyl (position 3) groups synergistically enhance hydrophobic interactions without excessive electronegativity, optimizing ligand-receptor compatibility .
Substituent Effects on Physicochemical Properties
Key Insight : The target compound’s moderate LogP and molecular weight suggest favorable blood-brain barrier penetration, a trait critical for CNS-targeted therapeutics .
Comparative NMR Data :
Hypothesized Advantages of Target Compound :
- Enhanced selectivity due to 2-methylphenylpiperazinyl group.
- Improved metabolic stability compared to non-tert-butyl analogs .
Biological Activity
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. The unique structural features of this compound include a pyrazolo ring fused with a pyrimidine ring and various functional groups that suggest diverse reactivity and biological interactions.
Structural Characteristics
The molecular formula for this compound is C23H29ClN4, with a molecular weight of approximately 397.0 g/mol. Its structure allows for various interactions with biological targets, which may lead to significant therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H29ClN4 |
| Molecular Weight | 397.0 g/mol |
| Structural Class | Pyrazolo[1,5-a]pyrimidine |
Biological Activity
Research indicates that 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine exhibits notable biological activities:
Antimicrobial Activity
Studies have demonstrated the compound's efficacy against various pathogens. For instance, it has shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antiviral Properties
The compound has also been explored for its antiviral potential, particularly against viral infections where it may inhibit viral replication through interaction with viral proteins or host cell receptors.
Molecular docking studies suggest that 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine may bind to specific enzymes or receptors involved in disease pathways. This binding can modulate the activity of these targets, leading to therapeutic effects.
Target Interactions
The compound may interact with:
- Enzymes : Inhibition of key metabolic enzymes.
- Receptors : Modulation of receptor activity affecting cellular signaling pathways.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antibacterial activity against multiple strains. Results indicated an EC50 value in the low micromolar range, demonstrating significant potency.
-
Antiviral Activity Assessment :
- In vitro assays revealed that the compound effectively inhibited viral replication in cultured cells infected with specific viruses, suggesting its potential as an antiviral agent.
-
Structure-Activity Relationship (SAR) Analysis :
- Analysis of various derivatives highlighted that modifications to the piperazine moiety significantly influenced biological activity, indicating a strong SAR correlation.
Comparative Analysis
The following table compares 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | Pyrazolo-pyrimidine core with piperazine substitution | Antimicrobial, antiviral |
| 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | Similar core with different piperazine substitution | Moderate antimicrobial activity |
| 3-tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine | Contains triazole ring instead of pyrimidine | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
- Methodology : The synthesis typically involves multi-step condensation reactions. For example, describes refluxing intermediates (e.g., substituted amines or azo compounds) in pyridine or ethanol, followed by crystallization for purification. Key steps include:
- Condensing 2H-pyrazol-3-ylamines with aryl aldehydes or nitriles.
- Refluxing for 5–6 hours in polar solvents (e.g., pyridine or ethanol).
- Purification via recrystallization from solvents like ethanol or dioxane .
Q. How can structural characterization be systematically performed for this compound?
- Methodology :
- Basic : Use -NMR to identify proton environments (e.g., tert-butyl protons at ~1.3 ppm, aromatic protons at 7–8 ppm). IR confirms functional groups (e.g., C-Cl stretches at ~750 cm) .
- Intermediate : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Advanced : Single-crystal X-ray diffraction (SC-XRD) resolves 3D conformation. and highlight SC-XRD parameters (e.g., R factor < 0.05) for precise bond-length/angle measurements .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Use cell lines (e.g., HEPG2-1 for liver carcinoma) to assess antiproliferative activity via MTT assays. reports IC values for related pyrazolo[1,5-a]pyrimidines, with modifications (e.g., trifluoromethyl groups) enhancing activity .
- Enzyme inhibition assays (e.g., kinase profiling) can evaluate targeting specificity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or activity of this compound?
- Methodology :
- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. emphasizes integrating computational reaction path searches with experimental validation to reduce trial-and-error .
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or benzodiazepine receptors .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Control variables: Test compounds under standardized conditions (e.g., fixed DMSO concentration, cell passage number).
- Meta-analysis: Compare structural analogs (e.g., ’s IC values for pyrazolo[1,5-a]pyrimidines) to identify substituent-dependent trends .
- Validate solubility and stability: Use HPLC or DSC to rule out compound degradation .
Q. How can position 7 functionalization impact bioactivity?
- Methodology :
- Replace the 4-(2-methylphenyl)piperazine group with other amines (e.g., morpholine, piperidine) via nucleophilic substitution. demonstrates functionalizing position 7 with silylformamidines or aldehydes to modulate electronic properties .
- Assess changes in logP (via HPLC) and cellular permeability (Caco-2 assays) to correlate structure with pharmacokinetics .
Q. What experimental designs support structure-activity relationship (SAR) studies?
- Methodology :
- Systematic substitution: Vary substituents (e.g., tert-butyl, chlorophenyl) and measure effects on activity. shows cyclopropyl or trifluoromethyl groups enhance antitumor potency .
- Statistical tools: Use multivariate analysis (e.g., PCA) to identify critical descriptors (e.g., Hammett σ values) .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
